methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

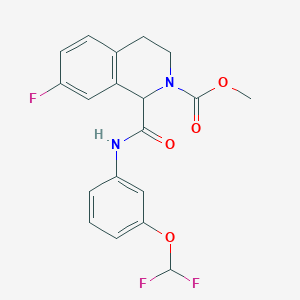

Methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound featuring a dihydroisoquinoline core with multiple functional modifications. Key structural attributes include:

- A 3-(difluoromethoxy)phenyl carbamoyl group at position 1, contributing to lipophilicity and steric bulk.

- A methyl carboxylate at position 2, influencing solubility and metabolic stability.

Properties

IUPAC Name |

methyl 1-[[3-(difluoromethoxy)phenyl]carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c1-27-19(26)24-8-7-11-5-6-12(20)9-15(11)16(24)17(25)23-13-3-2-4-14(10-13)28-18(21)22/h2-6,9-10,16,18H,7-8H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDUSFKWESTUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1C(=O)NC3=CC(=CC=C3)OC(F)F)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest due to its potential biological activities, particularly as a modulator of various pharmacological targets. This article reviews the biological activity of this compound, focusing on its effects on specific enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular processes. Notably, it has been tested for its inhibitory activity against Poly(ADP-ribose) polymerases (PARP1 and PARP2), which are crucial in DNA repair mechanisms.

Inhibitory Activity Against PARP1 and PARP2

In vitro studies have demonstrated that various derivatives of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series exhibit notable inhibitory effects on PARP enzymes. For instance, one study found that certain compounds achieved over 80% inhibition at a concentration of 1 µM, with subsequent dose-response testing revealing half-maximal inhibitory concentrations (IC50) in the nanomolar range .

Table 1: Inhibitory Activity Summary

| Compound | Inhibition at 1 µM (%) | IC50 (nM) |

|---|---|---|

| 3l | 85.2 | 156 |

| Other Compounds | Varied (below threshold) | Not applicable |

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

1. Cancer Therapy

Given its role in inhibiting PARP enzymes, this compound may be explored for cancer treatment, particularly in tumors with defective DNA repair mechanisms.

2. Neuroprotection

The compound's ability to modulate pathways involved in neuroinflammation and oxidative stress positions it as a candidate for neuroprotective therapies. For example, related compounds have shown efficacy in reducing reactive oxygen species (ROS) generation and improving mitochondrial function in neuronal cells under stress conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds within the same chemical class:

- Study on Neuroprotection : A related derivative demonstrated protective effects against cerebral ischemia by modulating signaling pathways such as AKT/GSK3β/β-catenin, indicating potential for treating neurodegenerative diseases .

- Anticancer Activity : Another study reported that compounds with structural similarities exhibited selective cytotoxicity towards breast cancer cell lines (e.g., MDA-MB-231), emphasizing their potential in targeted cancer therapies .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit potent anticancer activity. The isoquinoline scaffold has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The difluoromethoxy group contributes to the compound's ability to penetrate microbial membranes effectively.

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives for their anticancer properties. This compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

In a study focused on antimicrobial agents, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations below those typically required for standard antibiotics .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The dihydroisoquinoline scaffold is highly modular, allowing for diverse substitutions. Below is a comparison with structurally related compounds:

Functional Group Impact on Properties

- The 3-(difluoromethoxy)phenyl group introduces steric bulk and lipophilicity compared to methoxy or hydroxy analogs (e.g., compounds in ), which may improve metabolic stability but reduce aqueous solubility .

Carbamoyl vs. Carboxylate :

Methodological Considerations for Comparison

- Similarity Metrics : Computational methods like Tanimoto coefficients or pharmacophore mapping are used to quantify structural similarity, though biological outcomes may diverge despite high similarity scores .

- Limitations : The absence of explicit activity data for the target compound necessitates reliance on theoretical trends and analog extrapolation.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can researchers optimize reaction conditions for higher yields?

- Methodology :

- Begin with a dihydroisoquinoline core functionalized at position 2 with a methyl carboxylate (as seen in analogous compounds like tert-butyl derivatives in and ).

- Introduce the 7-fluoro substituent via electrophilic aromatic substitution or halogenation, followed by a coupling reaction with 3-(difluoromethoxy)phenyl isocyanate or a carbamoyl chloride derivative.

- Optimize conditions using Pd-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂, as in ) for regioselectivity. Solvents like dichloromethane or acetic acid () and elevated temperatures (60–80°C) improve yields.

- Monitor progress via TLC or HPLC, and purify via flash chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H/¹⁹F NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and fluorine environments (split signals due to J-coupling). The difluoromethoxy group (CF₂O) shows distinct ¹⁹F NMR splitting .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

- HRMS : Confirm molecular weight (expected ~380–400 g/mol) via HREIMS or ESI-MS .

Q. How does the substitution pattern (difluoromethoxy at position 3, fluorine at position 7) influence the compound's physicochemical properties and initial biological activity screening?

- Methodology :

- Lipophilicity : The difluoromethoxy group enhances logP (), improving membrane permeability.

- Metabolic Stability : Fluorine at position 7 reduces oxidative metabolism ().

- Biological Assays : Screen against kinase or GPCR targets using fluorescence polarization or radioligand binding assays. Compare IC₅₀ values to analogs lacking fluorine (e.g., ’s bromo derivatives) .

Advanced Questions

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data when comparing this compound to analogs with varying substituents on the phenylcarbamoyl group?

- Methodology :

- Systematic Substitution : Synthesize analogs with methoxy, chloro, or trifluoromethyl groups at the phenylcarbamoyl position (as in ).

- Data Normalization : Use standardized assays (e.g., % inhibition at 10 µM) to minimize variability.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity differences. Validate with mutagenesis studies on target residues .

Q. How can researchers design experiments to determine the metabolic stability of this compound, and what in vitro models are most appropriate for predicting in vivo behavior?

- Methodology :

- Liver Microsomes : Incubate the compound with human or rat microsomes (37°C, NADPH cofactor) and quantify parent compound depletion via LC-MS/MS.

- Hepatocyte Assays : Measure intrinsic clearance using primary hepatocytes.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities (’s fluorinated analogs show reduced CYP interactions) .

Q. What computational chemistry approaches are best suited for predicting target binding modes, and how can these be validated experimentally?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns (GROMACS/AMBER) to assess stability.

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs (e.g., difluoromethoxy vs. methoxy).

- Validation : Use surface plasmon resonance (SPR) for kinetic binding analysis (KA/KD) or X-ray crystallography to resolve co-crystal structures .

Notes

- Contradictions in Evidence : and highlight conflicting effects of bromo vs. fluoro substituents on target affinity, necessitating iterative SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.